Unii-G5GT4PN0X7
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Description
Scientific Research Applications
Advances in Nanoparticle Synthesis
Recent developments in the liquid-phase syntheses of inorganic nanoparticles underscore the significant progress in material sciences, particularly in creating novel materials for various industrial and technological applications. These advancements are crucial for the electronics industry, where new semiconducting materials have transitioned from vacuum tubes to chips, showcasing the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).
Collaborative Working Environments in Environmental Modeling
The design of collaborative distributed computing environments, such as for the Unified Air Pollution Model (UNI-DEM), highlights the importance of collaborative tools and software in addressing remote development and data sharing challenges. This approach is vital for large scientific applications developed and used by geographically dispersed scientists, showcasing the potential applications of collaborative environments in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Translating Research into Innovations
The transformation of educational programs to aid academic researchers in translating research into practical innovations and ventures is a critical aspect of leveraging scientific research for societal benefits. This approach helps address the innovation challenge by providing the necessary training, education, and financial support (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Nanosatellite Program Development
The University Nanosat Program (UNP) illustrates an adaptable and responsive vehicle for demonstrating capabilities in aerospace, highlighting the training of aerospace professionals and the infusion of innovative methodologies and technologies. This program represents a unique opportunity for capability demonstration in space technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
properties
IUPAC Name |
(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXMUXWGXFPLG-XYPHTWIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron metabolite M4 | |
CAS RN |
848074-08-8 |
Source
|
Record name | 6S-Hydroxy-palonosetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6S-HYDROXY-PALONOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.